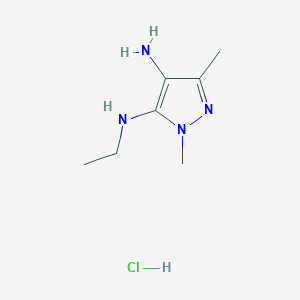
3-N-Ethyl-2,5-dimethylpyrazole-3,4-diamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-N-Ethyl-2,5-dimethylpyrazole-3,4-diamine;hydrochloride, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a highly conserved protein kinase that plays a crucial role in regulating cellular energy homeostasis. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity.
Scientific Research Applications
Synthesis and Structural Analysis
Compounds derived from pyrazole structures, such as 3,5-dimethylpyrazoles substituted by diamine chains, have been synthesized and their structures characterized through techniques like X-ray crystallography and NMR spectroscopy. These studies provide insights into the coordination chemistry of such compounds, highlighting their potential applications in creating new materials and catalysts (Pons et al., 2010).
Polymer Science
Research into diamine monomers containing pyrazole rings has led to the development of new polymers with unique properties, such as blue light emission and high thermal stability. These polymers have potential applications in electronics and materials science, demonstrating the versatility of pyrazole-derived compounds in designing novel materials (Hamciuc et al., 2015).
Corrosion Inhibition
Pyrazole derivatives have been evaluated for their efficacy as corrosion inhibitors, showing promise in protecting steel surfaces in acidic environments. This application is crucial in industrial settings where corrosion resistance is paramount, underscoring the chemical utility of such compounds (Tebbji et al., 2005).
Antibacterial Agents
The synthesis of new heterocyclic compounds containing pyrazole structures and their evaluation as antibacterial agents illustrate the potential of these compounds in pharmaceutical applications. By exploring the antibacterial activity of these compounds, researchers are contributing to the development of new drugs and treatments (Azab et al., 2013).
Fluorescent Properties
1,3,5-Triaryl-2-pyrazolines, synthesized from pyrazole derivatives, exhibit fluorescence in the blue region of the visible spectrum. Such compounds have potential applications in optical devices and sensors, highlighting the functional versatility of pyrazole derivatives in technological innovations (Hasan et al., 2011).
properties
IUPAC Name |
3-N-ethyl-2,5-dimethylpyrazole-3,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.ClH/c1-4-9-7-6(8)5(2)10-11(7)3;/h9H,4,8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCMFVOJJALGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=NN1C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2761113.png)

![3-(4-Tert-butylphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2761115.png)
![4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2761116.png)
![N-(4-cyanophenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2761118.png)
![2-Ethyl-5-((4-ethylphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2761119.png)

![N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2761122.png)


